N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide
CAS No.: 922920-27-2
Cat. No.: VC4561178
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922920-27-2 |
|---|---|
| Molecular Formula | C16H14N2O2S |
| Molecular Weight | 298.36 |
| IUPAC Name | N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C16H14N2O2S/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19) |
| Standard InChI Key | PPROPVGLXUWQDO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
N-(1,3-Benzothiazol-6-yl)-4-ethoxybenzamide consists of a benzothiazole ring (a bicyclic structure comprising a benzene fused to a thiazole) substituted at the 6-position with an amide-linked 4-ethoxybenzoyl group. The IUPAC name reflects this connectivity: the benzothiazole system is numbered such that the sulfur atom occupies position 1, the nitrogen position 3, and the amide group attaches to position 6.
Key Structural Features:
-
Benzothiazole Core: Confers rigidity and electronic diversity, enabling π-π stacking and hydrogen bonding .
-
4-Ethoxybenzamide Substituent: Introduces hydrophobicity (via the ethoxy group) and hydrogen-bonding capacity (via the amide) .
Molecular Properties
While exact data for N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide are sparse, analogous compounds provide predictive insights:
These properties suggest moderate lipophilicity, aligning with bioavailability requirements for central nervous system (CNS) penetration or antimicrobial activity .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide typically involves coupling 4-ethoxybenzoic acid with 6-amino-1,3-benzothiazole. A representative pathway includes:
-
Activation of 4-Ethoxybenzoic Acid:
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or to an active ester using coupling agents like HATU . -
Amide Bond Formation:
Reaction of the activated acid with 6-amino-1,3-benzothiazole in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by a base such as triethylamine (TEA) .
Example Reaction Conditions:
-
Solvent: DMF, 0°C to room temperature
-
Reagents: HATU, DIPEA
Analytical Validation
Structural confirmation employs spectroscopic and chromatographic methods:
-
NMR Spectroscopy:
-
Mass Spectrometry:
ESI-MS typically shows [M+H]⁺ at m/z 297.1, consistent with the molecular formula . -
HPLC Purity:
Reverse-phase methods using C18 columns and gradients of water/acetonitrile (0.1% formic acid) achieve >95% purity .
Physicochemical and Pharmacological Properties
Solubility and Stability
-
Aqueous Solubility: Predicted solubility of ~0.01 mg/mL (logS ≈ -4.5), necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases due to the amide bond .
Antimicrobial Activity
Benzothiazole derivatives inhibit bacterial cell division by targeting FtsZ, a tubulin-like protein. N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide’s structural analogs exhibit MIC values of 1–4 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis .
Neuroprotective Applications
Patent data highlight benzothiazoles as dihydroorotate dehydrogenase (DHODH) inhibitors, potentially mitigating neurodegeneration in ALS and Alzheimer’s disease . Computational docking studies suggest moderate binding affinity (ΔG ≈ -8.5 kcal/mol) to human DHODH .
Anticancer Activity
Benzothiazoles induce apoptosis in cancer cells via ROS generation. While no direct data exist for this compound, analogs show IC₅₀ values of 5–20 µM in breast and lung cancer lines .
Future Directions and Applications
-
Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy group or benzothiazole substituents could enhance potency .
-
Formulation Development: Nanoencapsulation or prodrug strategies may improve solubility .
-
Preclinical Testing: Prioritize in vivo efficacy and pharmacokinetic studies in neurodegenerative and infectious disease models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume